molecular formula C8H10ClN3O B1381083 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 879658-18-1

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B1381083
CAS No.: 879658-18-1
M. Wt: 199.64 g/mol
InChI Key: NBDLIGCYOJQSSG-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable intermediate in the synthesis of various organic compounds .

Biochemical Analysis

Biochemical Properties

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites or allosteric sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage. Additionally, high doses may result in toxicity, manifesting as changes in organ function or overall health of the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it may affect the levels of specific metabolites by modulating the activity of enzymes involved in their synthesis or degradation. This can lead to changes in metabolic flux, impacting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, specific transporters may facilitate its uptake into cells, while binding proteins may sequester it within certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the reduction of 5-nitro-6-methylbenzimidazolone. The process includes the following steps :

  • Dissolve 5-nitro-6-methylbenzimidazolone in an ethanol-water solution.
  • Add iron powder and hydrochloric acid to the solution.
  • Heat the mixture to reflux and maintain the temperature for several hours.
  • Neutralize the reaction mixture with sodium carbonate.
  • Filter and purify the product to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzodiazolone ring .

Scientific Research Applications

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has diverse applications in scientific research :

Comparison with Similar Compounds

  • 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 6-Amino-1-methyl-1H-benzimidazol-2-ol
  • 5-Nitro-6-methylbenzimidazolone

Comparison: 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDLIGCYOJQSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879658-18-1
Record name 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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